N,N-Dimethylnonylamine

Description

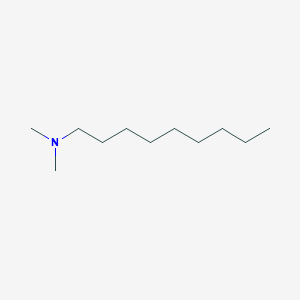

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylnonan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25N/c1-4-5-6-7-8-9-10-11-12(2)3/h4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMAADDMFZSZCNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50338148 | |

| Record name | N,N-Dimethylnonylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17373-27-2 | |

| Record name | N,N-Dimethylnonylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethylnonylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Novel Synthetic Routes

Established Synthetic Pathways for N,N-Dimethylnonylamine

The traditional synthesis of this compound has primarily relied on two well-established methods: reductive amination and the Eschweiler-Clarke reaction.

Reductive Amination: This widely used method involves the reaction of nonanal (B32974) with dimethylamine (B145610) in the presence of a reducing agent to form the tertiary amine. The reaction proceeds through an intermediate iminium ion, which is then reduced. Various reducing agents can be employed, with sodium borohydride (B1222165) and its derivatives, such as sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride, being common choices due to their selectivity. organic-chemistry.orgmasterorganicchemistry.com Catalytic hydrogenation using platinum, palladium, or nickel catalysts is also an effective approach for the reduction step.

Eschweiler-Clarke Reaction: This classic reaction provides a direct route to N,N-dimethylated amines from primary or secondary amines using excess formic acid and formaldehyde. wikipedia.orgorganic-chemistry.org In the context of this compound synthesis, this would typically involve the methylation of a precursor like nonylamine. The reaction mechanism involves the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid, with the irreversible loss of carbon dioxide driving the reaction forward. wikipedia.orgyoutube.com A key advantage of this method is that it prevents the formation of quaternary ammonium (B1175870) salts. wikipedia.org

Development of Greener Synthesis Approaches

In recent years, there has been a significant push towards developing more environmentally friendly methods for amine synthesis. These "green" approaches aim to reduce waste, use less hazardous reagents, and improve atom economy. For the synthesis of N,N-dialkylamines like this compound, the reductive amination of fatty acids and their methyl esters has been identified as a green and effective alternative. rsc.orgresearchgate.net This approach avoids the use of more hazardous starting materials and often utilizes renewable resources. rsc.org The use of deep eutectic solvents (DESs) as a replacement for traditional volatile organic solvents is another promising green chemistry strategy being explored for amine synthesis. mdpi.com

Catalytic Strategies in Alkylamine Production

Catalysis plays a pivotal role in modern organic synthesis, offering pathways with higher efficiency and selectivity. Both homogeneous and heterogeneous catalysts are extensively used in the production of alkylamines.

Homogeneous Catalysis for C-N Bond Formation

Homogeneous catalysts, which are in the same phase as the reactants, are highly effective for C-N bond formation. Transition metal complexes, particularly those of iridium, ruthenium, rhodium, and palladium, have been widely investigated for the hydrosilylation of imines, a key step in reductive amination. researchgate.net Manganese-based pincer complexes have also emerged as effective catalysts for the N-alkylation of amines with alcohols, a process known as the "hydrogen borrowing" strategy. rsc.orgbeilstein-journals.org This method is atom-economical as water is the only byproduct. Recent research has also explored the use of aqueous pulsed electrochemistry to mediate the formation of C-N bonds, integrating heterogeneous and homogeneous catalysis in a one-pot reaction. nih.gov

Heterogeneous Catalysis in Amine Synthesis

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of ease of separation and reusability. savemyexams.com Supported metal catalysts, such as platinum nanowires, have shown high efficiency in the reductive alkylation of aldehydes with secondary amines. researchgate.net For the synthesis of N,N-dialkylated fatty amines, a dual catalytic system comprising ortho-Nb2O5 for amidation and PtVOx/SiO2 for hydrogenation has been developed. rsc.org Bimetallic nanoparticles, for instance, a γ-Al2O3 supported Ni and Cu catalyst, have been used for the N-alkylation of amines with alcohols. researchgate.net The "hydrogen borrowing" methodology is also applicable with heterogeneous catalysts, where metal-loaded acidic or basic metal oxides facilitate a domino dehydrogenation-condensation-hydrogenation sequence. rsc.org

Continuous Flow Synthesis Techniques for this compound

Continuous flow chemistry has gained traction as a safe, efficient, and scalable alternative to traditional batch processing. nih.gov The synthesis of tertiary amines has been successfully demonstrated in continuous flow systems. For instance, the selective synthesis of tertiary amines from nitriles has been achieved using a 10% Pd/C-packed catalyst cartridge under flow conditions. researchgate.net Photoredox catalysis in a continuous flow setup, optimized by machine learning, has been employed for the synthesis of C(sp3)-rich tertiary amines. acs.orgchemrxiv.org This approach allows for precise control over reaction parameters such as temperature, residence time, and concentration, leading to higher productivity compared to batch reactions. nih.gov

Stereoselective Synthesis of this compound Analogs

The synthesis of chiral amines and their analogs is of great interest, particularly in the pharmaceutical industry. While this compound itself is achiral, the development of stereoselective methods for the synthesis of its analogs, which may contain chiral centers, is an active area of research. Asymmetric Strecker reactions using cyclic ketones as starting materials have been employed for the stereoselective synthesis of cyclic quaternary α-amino acids. nih.gov Another approach involves the use of chiral auxiliaries to control the stereochemical outcome of reactions. For example, the stereoselective synthesis of carbocyclic analogues of nucleoside precursors has been achieved through a convergent synthesis involving chiral amine building blocks. beilstein-journals.org The development of catalysts for asymmetric amination via the 'hydrogen borrowing' strategy is also a major focus. rsc.org

Interactive Data Table: Comparison of Synthesis Methodologies

| Methodology | Precursors | Key Reagents/Catalysts | Advantages | Disadvantages |

| Reductive Amination | Nonanal, Dimethylamine | NaBH4, NaBH3CN, Pt/Pd/Ni catalysts organic-chemistry.org | High yield, good selectivity | Use of stoichiometric reducing agents |

| Eschweiler-Clarke | Nonylamine | Formic acid, Formaldehyde wikipedia.orgorganic-chemistry.org | Prevents over-alkylation, irreversible | Requires excess reagents, high temperatures |

| Green Synthesis | Fatty acids/esters | ortho-Nb2O5, PtVOx/SiO2 rsc.org | Uses renewable resources, better atom economy | May require specific catalyst systems |

| Homogeneous Catalysis | Alcohols, Amines | Mn-pincer complexes, Ir/Ru/Rh/Pd complexes rsc.orgresearchgate.netbeilstein-journals.org | High activity and selectivity, mild conditions | Difficult catalyst separation and recovery |

| Heterogeneous Catalysis | Alcohols, Amines | Pt nanowires, supported Ni/Cu catalysts researchgate.netresearchgate.net | Easy catalyst separation, reusable | Can have lower activity than homogeneous catalysts |

| Continuous Flow | Nitriles, Alkenes | Pd/C, Photoredox catalysts nih.govresearchgate.netacs.org | High throughput, enhanced safety, scalability | Requires specialized equipment |

| Stereoselective Synthesis | Cyclic ketones, Chiral amines | Chiral auxiliaries, Asymmetric catalysts rsc.orgnih.govbeilstein-journals.org | Access to chiral molecules | Complex multi-step synthesis often required |

Chemical Reactivity and Derivative Chemistry

Mechanistic Studies of Reactions Involving the Tertiary Amine Moiety

Mechanistic investigations into the reactions of N,N-Dimethylnonylamine are largely extrapolations from studies on other aliphatic tertiary amines. The core reactivity centers on the nitrogen's lone pair of electrons and the nature of the three alkyl substituents. Two key factors govern the mechanistic pathways:

Electronic Effects: The three alkyl groups (two methyl, one nonyl) are electron-donating via the inductive effect. This increases the electron density on the nitrogen atom, enhancing its nucleophilicity and basicity compared to primary or secondary amines.

Steric Effects: The bulky nonyl group, along with the two methyl groups, creates steric hindrance around the nitrogen atom. This can impede the approach of electrophiles or other reactants, influencing reaction rates and, in some cases, the reaction pathway itself.

A classic reaction mechanism applicable to this compound is the Hofmann elimination . This process begins with "exhaustive methylation," where the amine is treated with excess methyl iodide to form a quaternary ammonium (B1175870) salt, N,N,N-trimethylnonan-1-ammonium iodide. This salt is then treated with a base like silver oxide to generate the corresponding hydroxide (B78521). Upon heating, this quaternary ammonium hydroxide undergoes an E2 elimination. Due to the steric bulk of the trimethylamine (B31210) leaving group, the base preferentially abstracts a proton from the least sterically hindered β-carbon. wikipedia.orgmasterorganicchemistry.com For this compound, this would be the C2 position of the nonyl chain, leading to the formation of non-1-ene as the major product, a classic example of "Hofmann's rule". byjus.comlibretexts.org The bulky leaving group makes the transition state leading to the more substituted (Zaitsev) product energetically unfavorable. masterorganicchemistry.com

Another relevant mechanism is the Cope elimination . This reaction involves the oxidation of this compound to its corresponding N-oxide derivative. The N-oxide then acts as its own base in an intramolecular syn-elimination reaction upon heating. organic-chemistry.orgmasterorganicchemistry.com The reaction proceeds through a five-membered cyclic transition state, yielding an alkene and a hydroxylamine. organic-chemistry.org Similar to the Hofmann elimination, the Cope elimination generally follows the Hofmann rule, favoring the formation of the least substituted alkene, non-1-ene, due to the steric demands of the transition state. organic-chemistry.orgmasterorganicchemistry.com

Investigation of Functional Group Transformations

The tertiary amine moiety of this compound can be transformed into several other functional groups, providing pathways to new derivatives.

One of the most direct transformations is its conversion into a quaternary ammonium salt . As described in the Hofmann elimination, reaction with an alkyl halide, such as methyl iodide, leads to the formation of a tetra-alkylammonium salt. This transformation converts the neutral amine into a cationic species with different solubility and chemical properties.

The Hofmann elimination itself represents a significant functional group transformation, converting the amine into an alkene (non-1-ene) and a tertiary amine (trimethylamine). byjus.com This reaction is a reliable method for synthesizing terminal alkenes from long-chain amines.

Oxidation of the tertiary amine leads to the formation of an This compound-N-oxide , a key intermediate in the Cope elimination. masterorganicchemistry.com This transformation changes the electronic properties of the nitrogen center significantly, making it a polar, hygroscopic functional group.

While less common for simple aliphatic amines, N-dealkylation can occur under specific catalytic conditions, such as photoredox catalysis, to remove one of the methyl groups and yield the corresponding secondary amine, N-methylnonylamine.

Synthesis and Characterization of N-Oxide Derivatives

The synthesis of this compound-N-oxide is a standard transformation for tertiary amines. The most common method involves oxidation using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or, more economically, with hydrogen peroxide (H₂O₂). acs.org The reaction with H₂O₂ is attractive due to its high atom economy, producing only water as a byproduct. acs.org While the uncatalyzed reaction with H₂O₂ can be slow, it effectively converts the amine to the N-oxide. acs.org

Synthetic Scheme: (CH₃)₂N(C₉H₁₉) + H₂O₂ → (CH₃)₂N⁺(O⁻)(C₉H₁₉) + H₂O

The resulting N-oxide is a highly polar compound. Characterization of N-oxides is typically performed using standard spectroscopic methods.

Infrared (IR) Spectroscopy: The N-oxide functional group exhibits a characteristic, prominent vibration for the N⁺–O⁻ bond, typically found around 930 cm⁻¹. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The introduction of the electronegative oxygen atom causes a deshielding effect on the adjacent protons. In the ¹H NMR spectrum, the signals for the methyl and α-methylene protons of the nonyl chain are shifted downfield compared to the parent amine. A similar downfield shift is observed for the corresponding carbons in the ¹³C NMR spectrum. acs.org

Patents have listed this compound N-oxide as a component in various formulations, confirming its synthesis and utility. google.comgoogle.comjustia.com

Table 1: General Spectroscopic Data for Tertiary Amine N-Oxides

| Spectroscopic Method | Key Feature | Typical Range/Observation |

|---|---|---|

| IR Spectroscopy | N⁺–O⁻ Stretch | ~930 cm⁻¹ |

| ¹H NMR Spectroscopy | Protons α to Nitrogen | Downfield shift relative to parent amine |

| ¹³C NMR Spectroscopy | Carbons α to Nitrogen | Downfield shift relative to parent amine |

Exploration of this compound as a Basic Reagent

Like other tertiary amines, this compound is a Brønsted-Lowry base, capable of accepting a proton to form a conjugate acid, the dimethylnonylammonium ion. It is considered a moderately strong base. masterorganicchemistry.com Its basicity in aqueous solution is a balance of three main factors:

Inductive Effect: The electron-donating alkyl groups (two methyl, one nonyl) push electron density onto the nitrogen atom, making the lone pair more available for protonation. This effect tends to increase basicity.

Steric Hindrance: The bulky nonyl group can sterically hinder the approach of a proton to the nitrogen's lone pair, which can decrease basicity.

Solvation: In aqueous solution, the resulting ammonium cation is stabilized by hydrogen bonding with water molecules. The bulky alkyl groups can interfere with this solvation, destabilizing the conjugate acid and thereby reducing the basicity of the amine.

Comparative Reactivity Studies with Other Dimethylalkylamines

The reactivity of this compound can be understood by comparing it to other members of the N,N-dimethylalkylamine homologous series. The primary structural difference across this series is the length of the n-alkyl chain, which influences both steric and electronic properties.

Basicity: The basicity of N,N-dimethylalkylamines in the gas phase increases with the size of the alkyl group due to the enhanced inductive effect and polarizability. However, in aqueous solution, the trend is more complex due to competing steric and solvation effects. As the alkyl chain length increases, steric hindrance to protonation and solvation of the resulting cation becomes more pronounced. This typically leads to a slight decrease or leveling-off of basicity for longer-chain amines compared to shorter-chain ones.

Table 2: Comparison of pKa Values for Selected Tertiary Amines

| Amine | Structure | pKa of Conjugate Acid |

|---|---|---|

| Trimethylamine | (CH₃)₃N | 9.81 |

| N,N-Dimethylethylamine | (CH₃)₂N(C₂H₅) | 10.72 |

| N,N-Dimethylpropylamine | (CH₃)₂N(C₃H₇) | 10.20 |

| This compound | (CH₃)₂N(C₉H₁₉) | (Est. 10.0-10.4) |

Note: The pKa for this compound is an estimate based on trends for long-chain amines.

Nucleophilicity and Reaction Rates: In nucleophilic substitution reactions (e.g., quaternization with methyl iodide), the reactivity is highly sensitive to steric hindrance. While the nonyl group is electronically donating, its steric bulk is expected to decrease the rate of reaction at the nitrogen center compared to smaller homologues like N,N-dimethylethylamine.

In elimination reactions like the Cope elimination, the length of the alkyl chain beyond the β-carbon has a minimal effect on the regioselectivity (Hofmann product formation) but can influence physical properties such as solubility and the thermal conditions required for the reaction. The increased lipophilicity imparted by the nonyl chain makes this compound and its derivatives more soluble in nonpolar organic solvents and less soluble in water compared to short-chain analogues.

Theoretical and Computational Chemistry

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, derived from its electronic structure. nrel.gov These methods solve the Schrödinger equation, or a simplified form of it, to determine the energy and wavefunction of the molecule. imperial.ac.uk

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a many-body system based on its electron density. wikipedia.org It offers a good balance between accuracy and computational cost, making it suitable for a wide range of molecular systems. imperial.ac.uk

For N,N-Dimethylnonylamine, DFT calculations could be used to determine a variety of properties. A hypothetical application of DFT could yield data such as optimized molecular geometry (bond lengths and angles), vibrational frequencies corresponding to its infrared spectrum, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. Furthermore, DFT can be used to calculate the molecular electrostatic potential (MEP), which would identify the electron-rich and electron-poor regions of the this compound molecule, predicting sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | - | Relates to the ability to donate electrons. |

| LUMO Energy | - | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | - | Indicator of chemical stability and reactivity. |

| Dipole Moment | - | Measures the polarity of the molecule. |

| N-C Bond Lengths | - | Provides structural information. |

| C-N-C Bond Angle | - | Defines the geometry around the nitrogen atom. |

Note: The values in this table are hypothetical and would need to be determined by actual DFT calculations.

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of experimental data. nih.gov These methods, while often more computationally intensive than DFT, can provide highly accurate results for molecular properties. nih.gov

For this compound, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed to obtain a more precise calculation of its electronic energy and other properties. These methods are particularly useful for systems where electron correlation effects are significant. A study employing these methods could provide benchmark values for the thermodynamic properties of this compound, such as its enthalpy of formation.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the physical movements of atoms and molecules over time. wikipedia.orgmdpi.com By solving Newton's equations of motion for a system of particles, MD simulations can provide detailed information about the dynamic behavior and interactions of molecules. mdpi.com

An MD simulation of this compound would require the development of a force field, a set of parameters that describes the potential energy of the system. Once a force field is established, simulations could be run to study the behavior of this compound in various environments. For example, simulations could model the interaction of this compound with water molecules to understand its solvation properties, or its interaction with a lipid bilayer to predict its behavior in biological membranes. Such simulations have been performed for other amphiphilic molecules to understand their organization in polyplexes for drug delivery. nih.gov

Computational Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in mapping out the reaction pathways and determining the transition state structures and activation energies of chemical reactions. rsc.orgeuropa.eu This allows for a detailed understanding of how a reaction proceeds and what factors influence its rate and outcome.

For this compound, computational methods could be used to investigate various potential reactions. For instance, the mechanism of its oxidation or its reaction with electrophiles could be elucidated. A computational study on the ozonation of similar amines, like N-Nitrosodimethyl amine, has successfully detailed the reaction intermediates and transition states, providing a blueprint for how such a study could be approached for this compound. nih.govnih.gov Such an investigation would involve locating the transition state structures for each step of the proposed mechanism and calculating the corresponding energy barriers.

Predictive Modeling for Structure-Property Relationships in this compound Systems

Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. arxiv.orguludag.edu.tr These models are valuable for predicting the properties of new or untested compounds.

A QSPR study on a series of long-chain amines, including this compound, could be developed to predict properties such as boiling point, viscosity, or environmental fate parameters like bioaccumulation. nih.gov This would involve calculating a set of molecular descriptors (e.g., topological, electronic, or steric parameters) for each amine and then using statistical methods to build a regression model that links these descriptors to the property of interest. Such models rely on having a reliable dataset of experimentally measured properties for a range of related molecules. arxiv.org

In Silico Design of this compound-Based Molecules

In silico design involves the use of computational methods to design new molecules with desired properties. nih.govresearchgate.net This approach can significantly accelerate the discovery and optimization of new chemical entities for various applications.

Based on a computational understanding of this compound's structure and properties, new molecules could be designed in silico. For example, if the goal were to design a surfactant with specific properties, modifications could be made to the alkyl chain length or the methyl groups on the nitrogen atom of this compound. The properties of these new virtual molecules could then be predicted using the computational methods described above (DFT, MD, QSPR) to screen for the most promising candidates before undertaking their actual synthesis and experimental testing. This strategy is widely used in drug discovery and materials science.

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for separating N,N-Dimethylnonylamine from complex mixtures and assessing its purity. Both gas and liquid chromatography are utilized, each offering distinct advantages depending on the analytical requirements.

Gas chromatography is a robust technique for the analysis of volatile compounds like this compound. Method development typically involves optimizing the stationary phase, temperature programming, and detector type to achieve efficient separation and sensitive detection.

For tertiary amines, the selection of an appropriate GC column is critical to prevent peak tailing caused by the interaction of the basic amine group with acidic sites on the column's stationary phase. Columns with a basic or amine-specific deactivation layer, such as the Rtx-5 Amine, are often employed. nih.gov The stationary phase is typically a non-polar or mid-polar polysiloxane.

The development of a GC method would involve the following considerations:

Injector Temperature: Set sufficiently high (e.g., 20–40 °C above the sample's boiling point) to ensure complete and rapid vaporization of this compound without thermal degradation. nist.gov

Carrier Gas: Helium is commonly used as the carrier gas, with a flow rate optimized for the column dimensions. nih.gov

Oven Temperature Program: A temperature gradient is often used to ensure the elution of all components in a reasonable time with good peak shape. The program would start at a lower temperature and ramp up to a final temperature that ensures the elution of any less volatile impurities.

Detector: A Flame Ionization Detector (FID) is suitable for quantifying this compound as it is sensitive to hydrocarbon compounds. nist.gov For more specific detection, especially in complex matrices, a Nitrogen-Phosphorus Detector (NPD) can be used due to its high selectivity for nitrogen-containing compounds. nist.gov When coupled with a mass spectrometer (GC-MS), it allows for definitive identification. nih.gov

In some cases, derivatization may be used to improve chromatographic behavior, although it is more common for primary and secondary amines. For instance, derivatization with reagents like benzoyl chloride can be used to analyze related compounds such as dimethylamine (B145610), converting them into less polar and more stable derivatives (N,N-dimethylbenzamide) for GC-MS analysis. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound, particularly when dealing with less volatile samples or when derivatization is undesirable. Reversed-phase chromatography is the most common mode used.

A typical HPLC method would utilize:

Stationary Phase: A C18 (ODS) or C8 column is standard for reversed-phase separation of non-polar to moderately polar compounds. nih.gov The choice of column depends on the desired retention and selectivity.

Mobile Phase: The mobile phase usually consists of a mixture of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile. nih.govrsc.org To improve peak shape for basic compounds like this compound, a small amount of an amine modifier, such as triethylamine (B128534), is often added to the mobile phase to mask residual silanol (B1196071) groups on the silica-based stationary phase. nih.gov The pH of the mobile phase is also a critical parameter; it is generally kept in the basic range to ensure the amine is in its neutral, un-ionized form, which increases retention on a reversed-phase column.

Detection: A UV detector is not suitable for this compound as it lacks a significant chromophore. Therefore, detection is often achieved using an Evaporative Light Scattering Detector (ELSD) or by coupling the LC system to a mass spectrometer (LC-MS). nih.gov LC-MS provides high sensitivity and specificity, making it the preferred method for trace analysis and quantification in complex matrices. nih.govfda.gov

This compound has been utilized as a charged modifier in the mobile phase for the enantioselective separation of acidic compounds, such as non-steroidal anti-inflammatory drugs (NSAIDs), on chiral stationary phases (CSPs). researchgate.net The addition of a hydrophobic tertiary amine to the mobile phase can drastically affect the retention and enantioselectivity of the separation. researchgate.net

In a study using a teicoplanin-based CSP, this compound, along with other tertiary amines, was added to a phosphate (B84403) buffer mobile phase. researchgate.net The presence of the amine modifier had a significant impact on the separation of NSAID enantiomers. For certain NSAIDs, the retention of the more strongly retained enantiomer increased dramatically with the addition of the amine, while the less retained enantiomer was only minimally affected. researchgate.net This differential interaction leads to a substantial improvement in the separation factor (α). For some compounds, separation factors of up to 13 were achieved by optimizing the amine concentration in the mobile phase. researchgate.net The mechanism involves complex interactions between the acidic analyte, the chiral selector of the stationary phase, and the charged amine modifier in the mobile phase. researchgate.net

Table 1: Effect of Tertiary Amine Modifiers on Enantioselective Separations

| Compound Group | Analyte Examples | Observed Effect of Tertiary Amine Addition |

|---|---|---|

| Group 1 NSAIDs | Carprofen, Flurbiprofen, Naproxen | Drastic increase in retention of the last-eluted enantiomer. researchgate.net |

This interactive table demonstrates how different groups of compounds respond to the addition of tertiary amine modifiers like this compound in enantioselective liquid chromatography.

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural confirmation and identification of this compound. Mass spectrometry and nuclear magnetic resonance spectroscopy are the primary methods used.

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful tool for the identification and quantification of this compound. nih.gov In electron ionization (EI) mode, the molecule undergoes fragmentation, producing a characteristic mass spectrum that serves as a fingerprint for identification.

The molecular ion peak ([M]⁺) for this compound (C₁₁H₂₅N) would appear at a mass-to-charge ratio (m/z) of 171. nih.gov However, for aliphatic amines, the molecular ion peak is often weak or absent. The most prominent peaks in the mass spectrum typically arise from α-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom. This cleavage results in the formation of a stable, nitrogen-containing resonance-stabilized cation.

For this compound, the major fragmentation pathway is the loss of an octyl radical (C₈H₁₇•) from the molecular ion, leading to the formation of the base peak at m/z 58. [CH₃(CH₂)₈N(CH₃)₂]⁺• → [CH₂=N(CH₃)₂]⁺ + •(CH₂)₇CH₃ (m/z 171) (m/z 58)

Table 2: Predicted GC-MS Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Description |

|---|---|---|

| 171 | [C₁₁H₂₅N]⁺• | Molecular Ion |

This interactive table outlines the expected key fragments in the mass spectrum of this compound, which are crucial for its identification.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used for highly sensitive and selective quantification, especially in complex biological or environmental samples. nih.gov Using electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ (m/z 172) is selected and fragmented to produce specific product ions for multiple reaction monitoring (MRM). nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the chemical structure of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. nih.gov

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected signals for this compound are:

A singlet corresponding to the six protons of the two methyl groups attached to the nitrogen (N-(CH₃)₂). This signal would appear in the range of 2.2-2.3 ppm. researchgate.net

A triplet corresponding to the two protons on the carbon adjacent to the nitrogen atom (-CH₂-N). This signal would be expected around 2.2-2.4 ppm.

A multiplet for the protons on the carbon beta to the nitrogen (-CH₂-CH₂-N), appearing further upfield.

A series of overlapping multiplets for the protons of the other methylene (B1212753) groups in the nonyl chain, typically in the range of 1.2-1.6 ppm.

A triplet for the terminal methyl group (-CH₃) of the nonyl chain at the most upfield position, typically around 0.8-0.9 ppm. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum shows distinct signals for each unique carbon atom in the molecule.

A signal for the two equivalent methyl carbons attached to the nitrogen (N-C H₃).

A signal for the carbon of the nonyl chain attached to the nitrogen (-C H₂-N).

A series of signals for the other seven methylene carbons in the nonyl chain.

A signal for the terminal methyl carbon of the nonyl chain.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH₃ (terminal) | ~0.9 (triplet) | ~14 |

| -(CH₂)₇- | ~1.3 (multiplet) | ~22-32 |

| -CH₂-N | ~2.3 (triplet) | ~59 |

This interactive table summarizes the characteristic NMR signals that are used to confirm the structure of this compound. Data is estimated based on known values for similar long-chain tertiary amines. nih.govresearchgate.net

Titrimetric and Electrochemical Analysis

Voltammetric Approaches for Redox Behavior

Voltammetric techniques, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox behavior of electroactive species like amines. researchgate.net The electrochemical oxidation of aliphatic amines has been studied at various electrode surfaces. rsc.org For tertiary amines, the process is typically irreversible and involves the removal of electrons from the nitrogen atom's lone pair.

Key Research Findings:

Oxidation Mechanism: The anodic oxidation of aliphatic tertiary amines at a glassy-carbon electrode is an irreversible process. rsc.org Most tertiary amines exhibit two oxidation waves. The proposed mechanism involves the loss of two electrons, followed by a reaction with water (if present) to yield a secondary amine and an aldehyde. rsc.org

Peak Potentials: The peak potentials for the oxidation of tertiary amines are generally less positive than those for secondary amines, indicating they are more easily oxidized. rsc.org The specific potential is influenced by the electronic environment of the nitrogen atom; electron-donating groups, like the nonyl and methyl groups in this compound, facilitate oxidation. A linear relationship has been observed between the pKa values and the peak potentials of the first oxidation wave for tertiary amines. rsc.org

Catalytic Oxidation: The electrochemical oxidation of tertiary amines can also be studied using catalytic systems, such as those involving nitroxyl (B88944) radicals like TEMPO or its derivatives. mdpi.com These catalysts can mediate the electron transfer at lower potentials, and the resulting catalytic current is dependent on the amine concentration, allowing for quantitative analysis. mdpi.com

Electrode Effects: The choice of electrode material and solvent system can significantly impact the observed redox potentials and the reversibility of the electron transfer process. acs.orgescholarship.orgmdpi.com Studies on various amines have been conducted in aqueous and organic solvents like acetonitrile. rsc.orgmdpi.com

| Parameter | Observation for Aliphatic Tertiary Amines | Reference |

|---|---|---|

| Electrode | Glassy Carbon, Platinum | researchgate.netrsc.org |

| Solvent/Electrolyte | Aqueous alkaline solution or organic solvents (e.g., Acetonitrile) with a supporting electrolyte. | rsc.orgmdpi.com |

| Process | Irreversible anodic oxidation. | rsc.org |

| Mechanism | Typically involves a two-electron transfer, potentially leading to a secondary amine and an aldehyde. | rsc.org |

| General Trend | Oxidation peak potential is influenced by the amine's pKa and the electronic nature of substituents. | rsc.org |

Materials Science Applications of N,n Dimethylnonylamine

N,N-Dimethylnonylamine, a tertiary amine with a nine-carbon alkyl chain, has found utility in various sectors of materials science. Its molecular structure, featuring a polar head group and a nonpolar tail, imparts surfactant-like properties that are leveraged in the modification of polymers, the engineering of surfaces and interfaces, and the formulation of advanced materials. Researchers have explored its role as a catalyst, a modifier, and a functional additive in diverse applications ranging from high-performance membranes to industrial formulations.

Catalysis Research Involving N,n Dimethylnonylamine

Organocatalytic Applications of N,N-Dimethylnonylamine

Organocatalysis is a branch of catalysis that utilizes small organic molecules to accelerate chemical reactions. wikipedia.org These organic catalysts, which are metal-free, offer advantages in terms of green chemistry. wikipedia.org While tertiary amines are a well-established class of organocatalysts, specific research detailing the application of this compound as a primary organocatalyst in synthetic reactions is limited in publicly available scientific literature. General organocatalytic principles often involve the amine's basicity and nucleophilicity to activate substrates. wikipedia.org However, dedicated studies focusing on this compound's efficacy and scope in organocatalytic transformations are not readily found.

Role as a Ligand or Ancillary Component in Metal-Catalyzed Reactions

Tertiary amines can act as ligands, binding to metal centers and influencing the activity and selectivity of metal catalysts. wikipedia.org The nitrogen atom's lone pair of electrons can coordinate with a metal, thereby modifying its electronic properties and steric environment. mdpi.com

In the context of polymerization, this compound has been cited as a potential Lewis base component. googleapis.com Lewis bases can interact with metal-based polymerization initiators to control the polymerization process. nih.gov One patent describes the use of a Lewis base, with this compound listed as an example, in conjunction with a polymerization initiator for the production of 1,3,7-octatriene (B13812992) polymers. The molar ratio of the Lewis base to the metal atom of the initiator is a key parameter in such systems. nih.gov

While the potential for this compound to act as a ligand in various metal-catalyzed reactions exists, detailed studies on the synthesis, characterization, and catalytic application of specific this compound-metal complexes are not extensively reported in the scientific literature.

This compound as a Base Catalyst in Organic Transformations

The most documented catalytic role of this compound is as a base catalyst, particularly in the production of polyurethane foams. Tertiary amines are commonly employed to catalyze the reactions between isocyanates and polyols that form the polyurethane polymer matrix.

A patent for a catalyst composition for producing rigid polyurethane and polyisocyanurate-modified rigid polyurethane foams includes this compound as a hydrophobic amine compound. nih.gov In this context, it is part of a catalyst system that may also include other components like quaternary ammonium (B1175870) salts. nih.gov The function of the tertiary amine is to promote the resinification and/or blowing reactions. nih.gov

The following table summarizes the components of a patented catalyst composition that includes this compound.

| Catalyst Component Category | Example Compounds Mentioned |

| Hydrophobic Amine Compounds | N-methyldicyclohexylamine, N,N-dimethylbenzylamine, This compound , N,N-dimethyldecylamine |

| Other Tertiary Amines | Triethylenediamine, N,N,N′,N′-tetramethyl-1,6-hexanediamine, Bis(2-dimethylaminoethyl)ether |

While its use in polyurethane manufacturing is noted, comprehensive studies on the application of this compound as a base catalyst in a broader range of organic transformations are not widely available in peer-reviewed journals. The principles of base catalysis involve the deprotonation of a substrate to increase its nucleophilicity or the activation of a reagent. mdpi.com

Influence on Heterogeneous Catalyst Performance and Selectivity

Heterogeneous catalysts, which exist in a different phase from the reactants, are crucial in many industrial processes. libretexts.org The performance of these catalysts can be modified by the addition of promoters or modifiers. wikipedia.org These modifiers can alter the surface properties of the catalyst, influencing its activity and selectivity. rsc.org

There is limited specific research available that details the influence of this compound as a modifier for heterogeneous catalysts. In one instance, a patent mentions this compound in the context of a hydrogenation catalyst, where a heterogeneous catalyst like Raney nickel is used. googleapis.com However, the specific role and influence of this compound on the performance and selectivity of the heterogeneous catalyst are not elaborated upon. The modification of heterogeneous catalysts with organic molecules, such as amines, can impact the catalyst's surface acidity, basicity, and steric environment, thereby affecting the adsorption of reactants and the pathway of the catalytic reaction. nih.govcardiff.ac.uk

Studies on Reaction Kinetics and Mechanisms in Catalytic Systems

The study of reaction kinetics and mechanisms is fundamental to understanding and optimizing catalytic processes. uc.edubeilstein-journals.org This involves determining reaction rates, identifying intermediates, and elucidating the elementary steps of the catalytic cycle. wikipedia.org

For this compound, there is a notable lack of detailed kinetic and mechanistic studies in the context of the catalytic reactions where it is employed. For instance, while it is used as a catalyst in polyurethane foam production, the specific kinetic parameters (e.g., reaction orders, rate constants, activation energies) associated with its catalytic activity in this process are not publicly detailed. nih.govlibretexts.org Similarly, for its role as a Lewis base in polymerization, the mechanistic details of its interaction with the metal center and its effect on the polymerization kinetics have not been the subject of dedicated published research. nih.gov

Understanding the kinetics and mechanism of a catalyzed reaction provides crucial insights into how the catalyst functions and allows for the rational design of more efficient catalytic systems. libretexts.org Without such studies for this compound, its catalytic role is understood primarily from a practical and empirical standpoint based on patent literature.

Environmental Chemistry and Fate of N,n Dimethylnonylamine

Identification and Characterization of Environmental Transformation Products

Key potential transformation products include:

N-Methylnonylamine (Secondary Amine): Formed via the first N-demethylation step.

Nonylamine (Primary Amine): Formed via the second N-demethylation step.

N,N-Dimethylnonylamine N-oxide: A potential product of the oxidation of the tertiary amine nitrogen. google.com

Formaldehyde: Released during N-demethylation.

Products of Alkyl Chain Oxidation: A series of carboxylic acids resulting from the initial oxidation of the nonyl chain followed by β-oxidation.

The table below summarizes the likely transformation products and their generating pathways.

| Potential Transformation Product | Generating Pathway | Precursor |

| N-Methylnonylamine | Biodegradation (N-demethylation) | This compound |

| Nonylamine | Biodegradation (N-demethylation) | N-Methylnonylamine |

| This compound N-oxide | Biotic/Abiotic Oxidation | This compound |

| 9-(Dimethylamino)nonanoic acid | Biodegradation (Alkyl Chain Oxidation) | This compound |

| Formaldehyde | Biodegradation (N-demethylation) | This compound |

Sorption and Transport Phenomena in Environmental Compartments (Soil, Water)

The transport and partitioning of this compound in the environment are governed by its physicochemical properties, particularly its tendency to act as a cationic surfactant. The long, hydrophobic nonyl chain promotes sorption to organic matter and non-polar surfaces, while the amine group, which is protonated at typical environmental pH values, leads to strong electrostatic interactions with negatively charged surfaces like clay minerals and humic substances in soil and sediment. researchgate.net

Sorption in Soil and Sediment: The sorption of this compound to soil and sediment is expected to be a significant process, reducing its mobility in the environment. The mechanisms involved include:

Hydrophobic Partitioning: The nonyl chain will preferentially partition into the organic carbon fraction of soils and sediments. nih.gov

Cation Exchange: In acidic to neutral waters, the tertiary amine group will be protonated (pKa is typically around 10), forming a cation. This cation can then bind to negatively charged sites on clay minerals and organic matter via cation exchange, a strong sorption mechanism. researchgate.net

The combination of these mechanisms suggests that this compound will have a high sorption coefficient (Koc) and will be relatively immobile in most soil and aquatic systems. vliz.be Its transport to groundwater is likely to be limited, with the majority of the compound mass residing in soil and sediment if released into the environment. nih.gov

Transport in Water: In the aqueous phase, the mobility of this compound is influenced by its sorption to suspended particulate matter. Due to its surfactant-like properties, it will associate with suspended solids, which can then be transported with water flow and eventually settle, leading to the accumulation of the compound in bottom sediments. researchgate.net

Analytical Monitoring Techniques for Environmental Presence

Detecting and quantifying this compound in complex environmental matrices like water, soil, and sediment requires sensitive and selective analytical methods. The standard approach for similar long-chain amines involves chromatographic separation followed by mass spectrometric detection. cdc.govmdpi.com

Sample Preparation:

Water: Solid-phase extraction (SPE) is a common technique to extract and concentrate long-chain amines from water samples. nih.gov Cation-exchange or reversed-phase sorbents can be effective.

Soil and Sediment: Extraction is typically performed using an organic solvent or a pressurized liquid extraction (PLE) technique. A clean-up step may be necessary to remove interfering matrix components. cdc.gov

Analytical Instrumentation:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the method of choice for the analysis of non-volatile, polar compounds like this compound. nih.gov Reversed-phase liquid chromatography is used for separation, and detection by tandem mass spectrometry provides high selectivity and sensitivity, allowing for low detection limits (in the ng/L range for water samples). nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for such polar compounds, GC-MS can be used after a derivatization step to increase the volatility and thermal stability of the amine.

The table below outlines a typical analytical approach for monitoring this compound.

| Parameter | Technique/Method | Typical Detection Limit |

| Sample Extraction (Water) | Solid-Phase Extraction (SPE) | N/A |

| Sample Extraction (Soil/Sediment) | Pressurized Liquid Extraction (PLE) | N/A |

| Analytical Separation | High-Performance Liquid Chromatography (HPLC) | N/A |

| Analytical Detection | Tandem Mass Spectrometry (MS/MS) | ng/L to µg/L range |

Potential Role in Biogeochemical Nitrogen Cycling

As an organic nitrogen compound, this compound and its degradation products can participate in the biogeochemical nitrogen cycle. wikipedia.org The microbial breakdown of these amines ultimately leads to the release of nitrogen in a mineralized form, primarily as ammonia (B1221849) (NH₃) or its protonated form, ammonium (B1175870) (NH₄⁺). youtube.comyoutube.com

This process, known as ammonification , converts organic nitrogen into inorganic nitrogen. youtube.com Once in the form of ammonium, the nitrogen becomes available to a wider range of microorganisms and can enter the core pathways of the nitrogen cycle:

Nitrification: In aerobic environments, ammonia-oxidizing bacteria and archaea can convert ammonium to nitrite (B80452) (NO₂⁻), which is then oxidized to nitrate (B79036) (NO₃⁻) by nitrite-oxidizing bacteria.

Assimilation: Plants, algae, and microorganisms can take up ammonium and nitrate to synthesize their own organic nitrogen compounds, such as proteins and nucleic acids. youtube.com

Denitrification: In anaerobic conditions, denitrifying bacteria can use nitrate as an electron acceptor, converting it back to gaseous nitrogen forms like nitrous oxide (N₂O) and dinitrogen gas (N₂), which are then released into the atmosphere, completing the cycle. youtube.com

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing N,N-Dimethylnonylamine in synthetic chemistry?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity, with attention to methyl group splitting patterns (δ ~2.1–2.3 ppm for N-methyl protons) . Gas chromatography–mass spectrometry (GC-MS) or liquid chromatography (LC) coupled with high-resolution MS can verify molecular weight and purity (>98%) . Cross-reference with NIST Chemistry WebBook data for spectral validation .

Q. How should researchers assess the purity of this compound for pharmacological studies?

- Guidelines : Follow pharmacopeial standards (e.g., USP/EP) for reagent-grade materials. Perform Karl Fischer titration for water content (<0.1%) and GC-FID for organic impurities . For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) is recommended if used in catalytic applications .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Best Practices : Store in airtight, corrosion-resistant containers at 2–8°C to prevent degradation . Use fume hoods and PPE (nitrile gloves, lab coats) due to its corrosive nature and potential respiratory irritation . Neutralize spills with dilute acetic acid (1–5%) and avoid alkaline conditions to prevent exothermic reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic data (e.g., ΔfH°gas) for this compound across studies?

- Data Reconciliation : Compare experimental values from combustion calorimetry (e.g., Lemoult, 1907) with computational methods like Gaussian-based DFT calculations . Validate discrepancies using NIST’s thermochemical databases and ensure calibration against reference compounds (e.g., N,N-Dimethyldodecylamine) . Publish uncertainty margins (±5 kJ/mol) in reports .

Q. What experimental design considerations are critical for studying this compound’s reactivity in nucleophilic substitution reactions?

- Design Framework : Optimize solvent polarity (e.g., acetonitrile vs. DMF) to balance reaction kinetics and byproduct formation . Monitor steric effects of the nonyl chain via Hammett plots or computational modeling (e.g., DFT for transition-state analysis) . Use in situ FTIR or Raman spectroscopy to track intermediate species .

Q. How can researchers validate the interaction of this compound with biomolecules in pharmacological assays?

- Methodological Approach : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (KD) with target proteins . For in vitro toxicity screening, use HepG2 or HEK293 cell lines with LC50 determination via MTT assays . Cross-validate results with structurally analogous amines (e.g., N,N-Dimethylphenethylamine) to isolate chain-length effects .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducibility?

- Quality Control : Implement process analytical technology (PAT) tools like inline FTIR to monitor alkylation steps in real time . Standardize starting materials (e.g., nonyl bromide purity ≥99.5%) and reaction conditions (temperature ±1°C, pH 8–9) . Archive batch samples with certificates of analysis (CoA) for retrospective validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.